3-tert-Butyl-2-hydroxybenzaldehyde
Overview
Description
3-tert-Butyl-2-hydroxybenzaldehyde is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group and a hydroxyl group attached to a benzaldehyde moiety, which makes it a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of tert-butyl-hydroxylated benzaldehydes, including 3-tert-butyl-2-hydroxybenzaldehyde, has been achieved through different methods. A short synthesis route for a related compound, tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, was developed using the HBr-DMSO system as an effective oxidant, which could potentially be adapted for the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde . Additionally, the synthesis of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation has been reported, followed by bromination under optimized conditions .
Molecular Structure Analysis
The molecular structure of 3-tert-butyl-2-hydroxybenzaldehyde and its derivatives has been studied using various spectroscopic techniques and theoretical calculations. For instance, the molecular and crystal structure of a related Schiff base compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Quantum chemical computations using density functional theory have been performed on 3,5-di-tert-butyl-2-hydroxybenzaldehyde to optimize the molecule and study its stability and electronic properties .
Chemical Reactions Analysis
3-tert-Butyl-2-hydroxybenzaldehyde participates in various chemical reactions due to its reactive aldehyde group and the presence of the hydroxyl group. It has been used as a starting material for the synthesis of organophosphorus derivatives and has been involved in anionic condensations in the presence of weak bases . Electrochemical studies have also shown that related compounds can undergo methoxylation reactions to form methoxyquinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-tert-butyl-2-hydroxybenzaldehyde derivatives have been explored to some extent. The synthesis of phosphorus derivatives starting from a related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, has been proposed, and some properties of the obtained compounds are presented . Additionally, the electrochemical behavior of related compounds has been investigated, providing insights into their reactivity in different pH conditions .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: 3-tert-butyl-2-hydroxybenzaldehyde has been synthesized using various methods. For instance, Du Longchao (2013) synthesized 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde, exploring solvent, temperature, and material ratio effects (Du Longchao, 2013).
- Chemical Analysis and Molecular Docking: The molecular structure and spectroscopic properties (FT-IR, FT-Raman, UV-Vis, NMR) of 3,5-di-tert-butyl-2-hydroxybenzaldehyde have been examined. Its potential as an antiviral agent was investigated through molecular docking studies against influenza viruses (S. Mary & C. James, 2020).
Applications in Metal Complex Synthesis
- Copper(II) Complexes: Research by Sylvestre et al. (2005) involved synthesizing copper(II) complexes using 5-tert-butyl-2-hydroxybenzaldehyde derivatives. These complexes displayed distinct voltammetric ligand-based oxidations (Sylvestre et al., 2005).
- Iron(III) and Cobalt(III) Complexes: Sutradhar et al. (2016) used Schiff bases derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde to synthesize Fe(III) and Co(III) complexes, which acted as catalysts in microwave-assisted peroxidative oxidation of alcohols (Sutradhar et al., 2016).
Biochemical and Medicinal Research
- Quantum Chemical Insights: The molecule's structure has been optimized using density functional theory, and its biochemical activity was studied using NBO analysis and molecular electronic parameters. These studies provide insights into its potential bioactive properties (S. Mary & C. James, 2020).
Catalysis and Chemical Reactions
- Palladium-Complex Catalyzed Reactions: The compound has been used in palladium-complex catalyzed Suzuki cross-coupling reactions, demonstrating its utility in organic synthesis (Biyu Wang et al., 2014).
- Alcohol Oxidation Catalysis: Copper(II) complexes based on 3,5-di-tert-butyl-2-hydroxybenzaldehyde derivatives have been explored for their catalytic performance in the oxidation of alcohols (Guoqi Zhang et al., 2014).
Miscellaneous Applications
- Crystal Structure Analysis: The crystal structures of certain derivatives have been determined, providing valuable information for further chemical and pharmacological studies (Wai-Kwok Wong et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-tert-butyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILLNJICXGZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394938 | |
Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-2-hydroxybenzaldehyde | |
CAS RN |
24623-65-2 | |
Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-Butyl-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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